[(Anilinocarbonyl)amino]acetic acid
Overview
Description
Molecular Structure Analysis
The InChI code for [(Anilinocarbonyl)amino]acetic acid is 1S/C9H10N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H2,10,11,14) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
Amino acids, including this compound, are typically colorless, crystalline substances . They have high melting points (200-300°C) due to their ionic properties . The solubility of amino acids depends on factors such as polarity, iso-electric point, the nature of the solvent, and temperature .Scientific Research Applications
Green Solvent Applications
Lactic acid, a bio-based green solvent, promotes organic reactions efficiently, highlighting the shift towards environmentally benign synthetic systems. This approach enriches the diversity of bio-based solvents and exemplifies the commitment to sustainable chemistry (Yang et al., 2012).
Aryl Amination Techniques
An efficient, "green" approach to aryl amination using acetic acid as a solvent demonstrates the potential for high-yielding and clean synthesis of aryl amines, including nitroanilines, showcasing the versatility and environmental friendliness of acetic acid in organic synthesis (Kolmakov, 2008).
Corrosion Inhibition Studies
Amino acids, including structures related to "[(Anilinocarbonyl)amino]acetic acid," serve as corrosion inhibitors, demonstrating their significance in protecting metals against corrosion. This research underscores the potential of amino acids in applications requiring corrosion resistance (Kaya et al., 2016).
Biochemical Insights
Short-chain fatty acids, similar in function to carboxylic acid moieties in "this compound," play crucial roles in linking microbiota and the immune system. They modulate various aspects of immune cell development, survival, and function, showcasing the biological importance of these compounds (Corrêa-Oliveira et al., 2016).
Catalytic Applications
The oxidative condensation of methane to acetic acid in one step via CH activation represents a groundbreaking approach in the synthesis of acetic acid, demonstrating the catalytic potential of palladium in transforming simple molecules into valuable chemicals (Periana et al., 2003).
Properties
IUPAC Name |
2-(phenylcarbamoylamino)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8(13)6-10-9(14)11-7-4-2-1-3-5-7/h1-5H,6H2,(H,12,13)(H2,10,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQZMUXFJLKXGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282446 | |
Record name | n-(phenylcarbamoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3016-39-5 | |
Record name | NSC25862 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25862 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(phenylcarbamoyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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